molecular formula C20H30N4O2 B6484095 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2548984-72-9

4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B6484095
CAS No.: 2548984-72-9
M. Wt: 358.5 g/mol
InChI Key: ZQFKPGRFFWCNSO-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a tert-butyl group at position 4, a cyclopropyl group at position 2, and a piperazine moiety at position 6. The piperazine is further functionalized with an oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) group. The oxolane-2-carbonyl substituent introduces polar oxygen atoms, which may enhance aqueous solubility compared to analogs with aromatic substituents .

Properties

IUPAC Name

[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-20(2,3)16-13-17(22-18(21-16)14-6-7-14)23-8-10-24(11-9-23)19(25)15-5-4-12-26-15/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFKPGRFFWCNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Analogs Identified:

BK83751 (4-tert-butyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine) Structural Difference: The piperazine substituent is a 4-methylpyrimidin-2-yl group instead of oxolane-2-carbonyl. Molecular Formula: C₂₀H₂₈N₆ (MW: 352.48 g/mol) . Properties: The pyrimidinyl group contributes to π-π stacking interactions but may reduce solubility due to its aromatic nature. Limited solubility data for BK83751 indicates 0.15 mg/mL in aqueous buffers .

Hypothetical Analog (Benzoyl-substituted variant) Structural Difference: Piperazine substituted with a benzoyl group. Molecular Formula: C₂₁H₃₀N₄O₂ (MW: 374.49 g/mol).

Comparative Data Table

Property Target Compound (Oxolane-2-carbonyl) BK83751 (4-methylpyrimidin-2-yl) Benzoyl-substituted Analog (Hypothetical)
Molecular Formula C₂₀H₃₀N₄O₂ C₂₀H₂₈N₆ C₂₁H₃₀N₄O₂
Molecular Weight (g/mol) 358.48 352.48 374.49
Substituent Polarity High (oxygen-rich) Moderate (aromatic N-heterocycle) Low (aromatic hydrocarbon)
Estimated LogP ~3.5 3.8 ~4.2
Solubility (Predicted) Higher aqueous solubility 0.15 mg/mL (reported) Lower aqueous solubility
Potential Binding Interactions Hydrogen bonding (carbonyl) π-π stacking (pyrimidine) Hydrophobic interactions

Research Findings and Hypotheses

Solubility and Bioavailability :

  • The oxolane-2-carbonyl group’s oxygen atoms likely improve solubility over BK83751’s pyrimidinyl substituent, which is more hydrophobic. This could enhance oral bioavailability in drug development contexts.

Conformational Flexibility :

  • The oxolane ring’s flexibility may allow better adaptation to binding pockets compared to rigid aromatic groups. However, this could also reduce binding specificity.

Metabolic Stability :

  • The oxolane-2-carbonyl group’s ester-like structure may increase susceptibility to enzymatic hydrolysis compared to BK83751’s stable pyrimidine ring.

Synthetic Accessibility :

  • Both compounds likely require similar synthetic routes, such as coupling piperazine with pre-functionalized carbonyl or pyrimidine groups. However, the oxolane variant may involve additional steps to introduce the carbonyl moiety.

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